Technical Monograph: 5-Iodo-2-methylpyridin-4-amine
Technical Monograph: 5-Iodo-2-methylpyridin-4-amine
The following technical guide provides an in-depth analysis of 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1), a critical heterocyclic building block in medicinal chemistry.
CAS Number: 849353-19-1
Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Scaffold
5-Iodo-2-methylpyridin-4-amine represents a high-value "bifunctional" pyridine scaffold. Its utility stems from the orthogonal reactivity of its substituents:
-
C-5 Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the installation of aryl or heteroaryl systems.
-
C-4 Amine: A nucleophilic handle for amide coupling, reductive amination, or Buchwald-Hartwig arylations.
-
C-2 Methyl: A steric modulator that can also be functionalized (e.g., oxidation to acid/aldehyde) under forcing conditions.
This specific substitution pattern (Iodo at C5, Amino at C4) is challenging to access with high regioselectivity, making the isolation and characterization protocols critical for research integrity.
Chemical Identity & Physical Properties[1]
| Property | Data / Specification |
| CAS Number | 849353-19-1 |
| IUPAC Name | 5-Iodo-2-methylpyridin-4-amine |
| Synonyms | 4-Amino-5-iodo-2-methylpyridine; 4-Amino-5-iodo-2-picoline |
| Molecular Formula | |
| Molecular Weight | 234.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| SMILES | Cc1cc(N)c(I)cn1 |
| InChI Key | InChI=1S/C6H7IN2/c1-4-2-5(8)6(7)3-9-4 |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~6.5 (Pyridine nitrogen), ~22 (Amine protons) |
Synthesis & Fabrication
Core Synthetic Challenge: Regioselectivity
The direct iodination of 2-methylpyridin-4-amine is an electrophilic aromatic substitution (EAS). The amino group (strong EDG) directs ortho/para.
-
Position 3 (Ortho): Sterically hindered by the C2-Methyl and C4-Amine.
-
Position 5 (Ortho): Less hindered, adjacent only to C4-Amine and C6-H.
-
Outcome: While Position 5 is favored, the reaction often yields a mixture of the 5-iodo (Target) and 3-iodo (Isomer) products, requiring careful chromatographic separation.
Protocol: Direct Iodination with /KI
Based on Patent WO2016/124508 [1].
Reagents:
-
Precursor: 2-Methylpyridin-4-amine (CAS 18437-58-6)[1]
-
Iodine Source: Iodine (
) and Potassium Iodide ( )[1] -
Base: Sodium Carbonate (
)[1] -
Solvent: Water (Green chemistry compatible)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridin-4-amine (1.0 eq) in water (
). -
Basification: Add
(0.7 eq). Stir until dissolved. -
Addition: Prepare a solution of
(0.8 eq) and (1.3 eq) in water. Add this solution dropwise to the reaction mixture.-
Note: Slow addition controls the exotherm and helps minimize di-iodination.
-
-
Reaction: Heat the mixture to reflux (
) for 7 hours .-
Monitoring: Check by LC-MS. Look for the disappearance of SM (
109) and appearance of Product ( 235).
-
-
Quench: Cool to room temperature. Quench excess iodine with saturated sodium thiosulfate (
) solution. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Purification (Critical): The crude residue contains both 3-iodo and 5-iodo isomers.
Yield Expectation:
Isolated yield of the pure 5-iodo isomer is typically 8–15% via this specific aqueous route due to competing isomer formation and water solubility losses. Higher yields may be achievable using NIS in Acetonitrile/TFA, though that is less common in patent literature for this specific scaffold.
Characterization: The Self-Validating System
To ensure you have isolated the correct regioisomer (5-iodo vs 3-iodo), you must validate using 1H NMR . The key differentiator is the chemical shift and splitting of the aromatic protons.
Spectroscopic Data (5-Iodo-2-methylpyridin-4-amine)
Source: Confirmed against WO2016/124508 data [1].
| Technique | Observed Signal | Assignment / Interpretation |
| 1H NMR | ||
| (400 MHz, DMSO-d6) | ||
| H-3 Proton. Upfield due to shielding by adjacent amine and methyl. | ||
| H-6 Proton. Downfield singlet. Diagnostic: If iodine were at pos 3, this proton (at pos 5) would appear as a doublet or different shift. The singlet at 8.22 confirms H-6 is isolated between N and I. | ||
| MS (ESI) | Matches Formula |
Reactivity & Applications
This molecule serves as a "linchpin" in convergent synthesis. The following diagram illustrates the logical flow of functionalization.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-I and C-NH2 handles.
Key Application Areas:
-
Kinase Inhibition: The 2-methyl-4-aminopyridine motif is a classic hinge-binding element. The iodine allows extension into the "gatekeeper" region or solvent-exposed front via cross-coupling.
-
iNOS Inhibitors: Analogs of aminopyridines are potent inhibitors of inducible Nitric Oxide Synthase (iNOS).[2]
-
Radiotracers: The iodine can be exchanged for radioisotopes (e.g., via stannyl precursors) or used as a precursor for
labeling in PET tracer development.[2]
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Light sensitive. Store in amber vials at
. The C-I bond can degrade (liberating ) upon prolonged exposure to UV light.
References
-
Bayer Pharma AG. (2016). Substituted Pyridines and Their Use. WO2016/124508 A1. (Describes the synthesis and NMR characterization of 5-iodo-2-methylpyridin-4-amine).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24884599 (Precursor: 2-Amino-4-methylpyridine).
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(9). (Context for aminopyridine scaffold utility).
Sources
- 1. 18437-58-6 | 4-Amino-2-picoline | Amines | Ambeed.com [ambeed.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
